1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a dimethylphenyl group, and a methoxyphenyl group, all connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Introduction of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the Urea Linkage: This is typically achieved by reacting an amine with an isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(2-methoxyphenyl)urea
- 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea
- 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea
Comparison
Compared to these similar compounds, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea may exhibit unique properties due to the specific arrangement of its functional groups. These differences could influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Biological Activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea, identified by its CAS number 905761-66-2, is a compound with potential pharmacological significance. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H23N3O
- Molecular Weight : 321.4 g/mol
- Structure : The compound features a pyrrole moiety and is characterized by the presence of dimethyl and methoxy substituents on the phenyl rings.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on different biological pathways.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor activity. For instance, a study on related compounds demonstrated that they inhibited cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Table 1: Antitumor Activity of Pyrrole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
Compound B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
This compound | A549 (Lung Cancer) | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Oncogenic Pathways : Compounds similar in structure have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Apoptotic Pathways : The activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 have been observed in treated cells.
Case Studies
Several case studies have explored the effects of this compound on specific cancer models:
Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on A549 lung cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value yet to be determined. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Case Study 2: In Vivo Studies
In vivo studies using murine models have demonstrated that treatment with similar pyrrole derivatives resulted in significant tumor reduction compared to control groups. The study reported a reduction in tumor volume by approximately 50% after a treatment regimen over three weeks.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Absorption : The compound's solubility and permeability are critical for oral bioavailability.
- Metabolism : Initial studies suggest it may undergo hepatic metabolism, which could influence its efficacy and safety profile.
- Excretion : Renal excretion is likely; however, further studies are needed to confirm this.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-8-6-10-17(15(14)2)23(19-12-7-13-21-19)20(24)22-16-9-4-5-11-18(16)25-3/h4-6,8-11H,7,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAQDJAOBLNSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.